molecular formula C17H24O3 B12402705 13-Oxopodocarp-8(14)-en-18-oic acid

13-Oxopodocarp-8(14)-en-18-oic acid

Cat. No.: B12402705
M. Wt: 276.4 g/mol
InChI Key: DXXGHDAWCPTRPU-XOSAIJSUSA-N
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Description

13-Keto-8(14)-Podocarpen-18-oic acid is a naturally occurring diterpenoid compound It is derived from the podocarpus species, a genus of coniferous trees and shrubs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Keto-8(14)-Podocarpen-18-oic acid typically involves multiple steps, starting from simpler diterpenoid precursors. The process often includes oxidation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of 13-Keto-8(14)-Podocarpen-18-oic acid may involve biotechnological approaches, such as microbial fermentation, to produce the compound in larger quantities. This method leverages the metabolic pathways of specific microorganisms to convert substrates into the desired diterpenoid compound.

Chemical Reactions Analysis

Types of Reactions

13-Keto-8(14)-Podocarpen-18-oic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced forms of the compound.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized diterpenoids, while reduction can produce less oxidized forms.

Scientific Research Applications

13-Keto-8(14)-Podocarpen-18-oic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex diterpenoid compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of natural product-based pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 13-Keto-8(14)-Podocarpen-18-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, influencing gene expression, or interacting with cellular receptors. These interactions can lead to various biological responses, such as anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    13,14-Dihydro-15-Keto-Prostaglandin F2α: A metabolite of prostaglandin F2α with similar structural features.

    13,14-Dihydro-15-Keto-Prostaglandin E2: Another prostaglandin metabolite with comparable chemical properties.

Uniqueness

13-Keto-8(14)-Podocarpen-18-oic acid is unique due to its specific diterpenoid structure, which distinguishes it from other similar compounds

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

InChI

InChI=1S/C17H24O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h10,13-14H,3-9H2,1-2H3,(H,19,20)/t13-,14+,16+,17+/m0/s1

InChI Key

DXXGHDAWCPTRPU-XOSAIJSUSA-N

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CCC3=CC(=O)CC[C@H]23)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC3=CC(=O)CCC23)(C)C(=O)O

Origin of Product

United States

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